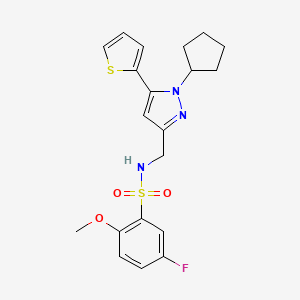
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with significant biological activity, particularly in the context of pharmacology. This compound has been studied for its potential therapeutic applications, especially as a modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various neurological disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN3O2S2, with a molecular weight of approximately 419.53 g/mol. Its structure includes:
- Pyrazole ring
- Cyclopentyl group
- Thiophene moiety
- Fluorophenyl and methoxy groups
These structural components contribute to its unique biological properties and interactions within various biochemical pathways .
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2S2 |
| Molecular Weight | 419.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound acts primarily as a positive allosteric modulator of mGluR5. This receptor is implicated in several neurological conditions, including schizophrenia and anxiety disorders. The compound enhances the receptor's response to glutamate, leading to improved synaptic transmission and potential therapeutic effects .
Potency and Efficacy
Experimental studies have demonstrated that this compound exhibits an EC50 value of approximately 77 nM for mGluR5-mediated responses, indicating significant potency in modulating receptor activity. The compound's ability to selectively influence mGluR5 makes it a promising candidate for further research in neuropharmacology.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:
- Anticancer Activity : Derivatives of pyrazole have shown promising anticancer activity against various leukemia cell lines, with GI₅₀ values indicating effective inhibition at low concentrations .
- Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and other inflammatory pathways .
- Neuroprotective Effects : Research indicates that modulation of mGluR5 can lead to neuroprotective outcomes in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| mGluR5 Modulation | EC50 ~ 77 nM |
| Anticancer | Effective against leukemia cell lines |
| Anti-inflammatory | Inhibition of COX enzymes |
| Neuroprotective | Potential benefits in neurodegenerative models |
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nuclear Magnetic Resonance (NMR) : Used for structural characterization.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment.
The synthesis requires careful control of reaction conditions to ensure high yields and product purity.
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-27-18-9-8-14(21)11-20(18)29(25,26)22-13-15-12-17(19-7-4-10-28-19)24(23-15)16-5-2-3-6-16/h4,7-12,16,22H,2-3,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIXZMTYCUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














